N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide
Description
N-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a central ethyl backbone substituted with a 4-methoxyphenyl group and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-17-4-10-20(11-5-17)28(25,26)22-16-21(24-14-12-23(2)13-15-24)18-6-8-19(27-3)9-7-18/h4-11,21-22H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIMGZOCQBBSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide, also known by its CAS number 898431-94-2, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H29N3O4S
- Molecular Weight : 419.54 g/mol
- CAS Number : 898431-94-2
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing piperazine and phenyl groups have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | <1 | |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 | |
| Compound 83 | MM1.S (multiple myeloma) | 0.64 |
These findings suggest that modifications to the piperazine and phenyl moieties can enhance the antitumor efficacy of sulfonamide derivatives.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been identified as potent inhibitors of various kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, contributing to their antitumor effects.
Study on Anticancer Properties
A study conducted on a series of sulfonamide derivatives, including those structurally similar to our compound, demonstrated significant anticancer properties. The research involved evaluating the compounds against several cancer cell lines and assessing their cytotoxic effects through MTT assays.
- Findings : The study reported that compounds with a methoxy substitution on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Clinical Evaluations
In clinical evaluations involving benzamide derivatives, patients treated with specific sulfonamide compounds showed improved survival rates in certain cancer types. For example, a cohort study indicated long-term survival in patients receiving doses higher than 4.3 GBq of related benzamides .
Safety and Toxicology
While the biological activity is promising, safety profiles remain crucial. Toxicological assessments are necessary to evaluate the side effects associated with long-term use. Preliminary data suggest manageable toxicity levels; however, comprehensive studies are required for conclusive results.
Comparison with Similar Compounds
Structural Analogues
a) N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide–HCl ()
- Structure : Replaces the tosyl group with an acetamide and introduces a 4-chlorophenyl substituent.
- Key Differences :
- Bioactivity : Acetamide derivatives often exhibit altered receptor affinity compared to sulfonamides. The 4-chlorophenyl group may enhance lipophilicity, affecting blood-brain barrier penetration.
- Molecular Weight : 438.4 vs. ~450–500 for the target compound (estimated). Lower molecular weight may improve bioavailability .
b) (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Structure : Features a naphthyl group instead of piperazine, creating a bulky hydrophobic core.
- Key Differences :
c) N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ()
- Structure : Substitutes 4-methylpiperazine with 4-phenylpiperazine and adds a methylsulfanyl group.
- Molecular Weight: 495.7 vs. ~450–500 for the target compound. Higher lipophilicity (XLogP3 = 4.6) may impact metabolic stability .
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-[2-(4-Chlorophenyl)-... Acetamide–HCl | 4-Methylsulfanyl Analogue |
|---|---|---|---|
| Molecular Weight | ~450–500 (estimated) | 438.4 | 495.7 |
| XLogP3 | ~3.5–4.0 (estimated) | Not reported | 4.6 |
| Key Functional Groups | Tosyl, 4-methylpiperazine | Acetamide, 4-chlorophenyl | Phenylpiperazine, methylsulfanyl |
| Potential Targets | Serotonin/dopamine receptors | CNS agents | GPCRs, kinases |
Pharmacological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
